



# Application Note: Evaluating Erdafitinib Sensitivity in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Erdafitinib |           |
| Cat. No.:            | B607360     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Erdafitinib (Balversa®) is an oral, selective, pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma (mUC) harboring susceptible FGFR3 or FGFR2 genetic alterations.[1][2] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[3] Aberrant FGFR signaling, due to gene mutations, amplifications, or fusions, is a key oncogenic driver in a variety of cancers, including approximately 20% of metastatic bladder cancers.[4][5][6] Erdafitinib works by binding to the ATP-binding site of FGFR1-4, inhibiting their kinase activity and suppressing downstream signaling pathways like MAPK/ERK and PI3K/AKT, which ultimately reduces tumor cell growth. [3][4]

Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue into immunodeficient mice, have emerged as a powerful preclinical platform.[7][8] These models are known to preserve the histological and genomic characteristics of the original patient tumor, offering a more predictive model for evaluating drug sensitivity and resistance compared to traditional cell line-derived xenografts.[9][10] This document provides detailed protocols for utilizing PDX models to assess the sensitivity of urothelial carcinoma to **Erdafitinib**, guiding preclinical research and translational studies.



# Erdafitinib Mechanism of Action: The FGFR Signaling Pathway

Under normal physiological conditions, the binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[5] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which regulate cell proliferation, migration, and survival.[3][5] In cancers with FGFR alterations, the receptor is constitutively active, leading to uncontrolled cell growth. **Erdafitinib** selectively inhibits this aberrant signaling.[1]



Click to download full resolution via product page

**Caption: Erdafitinib** inhibits the constitutively active FGFR signaling pathway.



# **Experimental Workflow for PDX-Based Erdafitinib Testing**

The process of using PDX models for drug sensitivity testing involves several key stages, from model generation to data analysis. This systematic workflow ensures the integrity and reproducibility of the preclinical data.



Click to download full resolution via product page

Caption: Standard workflow for Erdafitinib sensitivity testing in PDX models.

# Detailed Experimental Protocols Protocol 1: Establishment of Urothelial Carcinoma PDX Models

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.

Patient Sample Acquisition:



- Collect fresh, viable tumor tissue from consenting patients undergoing surgical resection (e.g., radical cystectomy).[9]
- Transport the tissue to the laboratory immediately in sterile media (e.g., DMEM/F-12 with antibiotics) on ice.

#### Host Mice:

- Use severely immunodeficient mice, such as NMRI nude (Rj:NMRI-Foxn1nu/nu) or NOD/scid gamma (NSG) mice, aged 6-8 weeks.[7][9]
- Tumor Processing and Implantation:
  - In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood or necrotic debris.
  - Macrodissect the tumor into small fragments (approx. 3x3x3 mm).[9]
  - Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).
  - Make a small incision in the skin over the interscapular region (for subcutaneous implantation).[9]
  - Create a subcutaneous pocket using blunt forceps.
  - Implant one tumor fragment into the pocket. Some protocols recommend co-implantation with Matrigel to improve engraftment rates.[7]
  - Close the incision with surgical clips or sutures.
  - Administer post-operative analgesics as per institutional guidelines.
- Monitoring and Passaging (P1 and beyond):
  - Monitor mice twice weekly for tumor growth by measuring with digital calipers.
  - When the initial tumor (P0) reaches a volume of 1000-1500 mm<sup>3</sup>, euthanize the mouse.[9]



- Aseptically resect the tumor, remove necrotic areas, and process it into fragments for serial passaging (P1) into new host mice.
- Cryopreserve a portion of the tumor from each passage for banking (in freezing media, e.g., 90% FBS, 10% DMSO).
- Model Characterization:
  - At each passage, preserve a tumor fragment in 10% neutral buffered formalin for histology (H&E staining) and snap-freeze another fragment in liquid nitrogen for molecular analysis (DNA/RNA sequencing).
  - Confirm that the PDX model retains the key histological and genomic features (e.g., specific FGFR alterations) of the parent tumor.[7][9]

#### **Protocol 2: Erdafitinib Efficacy Study in PDX Models**

This protocol describes how to conduct a drug efficacy study once a PDX model is established and expanded.

- PDX Model Selection:
  - Select well-characterized PDX models with known FGFR alterations (e.g., FGFR3 mutations or fusions) relevant to Erdafitinib's indication.[2]
- Cohort Establishment:
  - Expand the selected PDX model in a cohort of host mice.
  - When tumors reach an average volume of 150-250 mm<sup>3</sup>, randomize mice into treatment groups (e.g., n=5-10 mice per group).
    - Group 1: Vehicle Control (e.g., appropriate buffer as specified by the drug manufacturer).
    - Group 2: **Erdafitinib**.
- Drug Preparation and Administration:



- Formulate Erdafitinib for oral gavage. The standard starting dose in clinical use is 8 mg daily, which can be adapted for murine studies based on pharmacometric modeling.[4][11]
   A dose of 10 mg/kg/day has been used in xenograft models of other drugs.[12]
- Administer the drug or vehicle orally once daily (QD) for the duration of the study (e.g., 21-28 days).
- Efficacy Monitoring:
  - Measure tumor volume (V) using digital calipers at least twice weekly. Calculate volume using the formula: V = (Length x Width²) / 2.
  - Monitor mouse body weight twice weekly as a measure of general toxicity.
  - Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³), significant body weight loss (>20%), or a pre-determined study duration.

#### **Protocol 3: Pharmacodynamic (PD) Biomarker Analysis**

This protocol details the analysis of tumor tissue to confirm **Erdafitinib**'s on-target activity.

- Sample Collection:
  - At the end of the efficacy study, collect tumor tissues from a subset of mice from each group at a specified time point after the final dose (e.g., 2-4 hours).
  - Divide each tumor: fix one portion in formalin for immunohistochemistry (IHC) and snapfreeze the other for molecular analysis.
- Immunohistochemistry (IHC):
  - Perform IHC on formalin-fixed, paraffin-embedded (FFPE) tumor sections to assess the phosphorylation status of key pathway proteins.
  - Primary antibodies of interest include: phospho-FGFR (p-FGFR), phospho-ERK (p-ERK), and proliferation markers like Ki-67.



- Compare the staining intensity between vehicle- and Erdafitinib-treated tumors to demonstrate target engagement and downstream pathway inhibition.[13]
- Western Blot Analysis:
  - Prepare protein lysates from the frozen tumor samples.
  - Use Western blotting to quantify the levels of total and phosphorylated FGFR, ERK, and AKT.
  - A significant reduction in the ratio of phosphorylated to total protein in the Erdafitinibtreated group confirms on-target drug activity.[3]

### **Data Presentation and Interpretation**

Quantitative data from PDX studies should be summarized to facilitate clear interpretation and comparison between models and treatment groups.

Table 1: Baseline Characteristics of Selected Urothelial Carcinoma PDX Models This table provides an example of how to characterize the PDX models used in a study.

| Model ID | Patient<br>Histology       | FGFR<br>Alteration     | Molecular<br>Subtype | Engraftment<br>Success Rate<br>(P0) |
|----------|----------------------------|------------------------|----------------------|-------------------------------------|
| BL-0451  | High-Grade<br>Papillary UC | FGFR3 (S249C)          | Luminal Papillary    | 80% (4/5)                           |
| BL-0523  | Invasive UC,<br>Squamous   | FGFR3-TACC3<br>Fusion  | Basal/Squamous       | 60% (3/5)                           |
| BL-0789  | High-Grade<br>Papillary UC | FGFR2<br>Amplification | Luminal Unstable     | 75% (3/4)                           |
| BL-0912  | Invasive<br>Urothelial UC  | FGFR Wild-Type         | Basal/Squamous       | 80% (4/5)                           |

Table 2: Illustrative Efficacy of **Erdafitinib** in Urothelial Carcinoma PDX Models This table presents hypothetical but plausible efficacy data based on clinical findings. Tumor Growth



Inhibition (TGI) is calculated as: TGI (%) =  $[1 - (\Delta T / \Delta C)] \times 100$ , where  $\Delta T$  and  $\Delta C$  are the changes in mean tumor volume for the treated and control groups, respectively. Objective Response Rate (ORR) is based on RECIST-like criteria for preclinical models.

| PDX Model                 | FGFR<br>Alteration | Treatment<br>Group | Final Mean<br>Tumor<br>Volume<br>(mm³) ±<br>SEM | TGI (%) | ORR (%) |
|---------------------------|--------------------|--------------------|-------------------------------------------------|---------|---------|
| BL-0451                   | FGFR3<br>(S249C)   | Vehicle            | 1850 ± 210                                      | -       | 0%      |
| Erdafitinib (10<br>mg/kg) | 450 ± 95           | 85%                | 80%                                             |         |         |
| BL-0523                   | FGFR3-<br>TACC3    | Vehicle            | 1920 ± 250                                      | -       | 0%      |
| Erdafitinib (10<br>mg/kg) | 510 ± 110          | 82%                | 60%                                             |         |         |
| BL-0912                   | FGFR Wild-<br>Type | Vehicle            | 1790 ± 190                                      | -       | 0%      |
| Erdafitinib (10<br>mg/kg) | 1650 ± 220         | 8%                 | 0%                                              |         |         |

Table 3: Summary of Pharmacodynamic Biomarker Analysis This table illustrates how to present data confirming **Erdafitinib**'s on-target effects in responsive PDX models.



| PDX Model ID | Treatment<br>Group | p-FGFR<br>Inhibition (%)<br>(vs. Vehicle) | p-ERK<br>Inhibition (%)<br>(vs. Vehicle) | Ki-67 Index (%) |
|--------------|--------------------|-------------------------------------------|------------------------------------------|-----------------|
| BL-0451      | Vehicle            | 0%                                        | 0%                                       | 85%             |
| Erdafitinib  | 92%                | 88%                                       | 15%                                      |                 |
| BL-0912      | Vehicle            | 0%                                        | 0%                                       | 82%             |
| Erdafitinib  | 5%                 | 10%                                       | 75%                                      |                 |

The data clearly demonstrate that **Erdafitinib** shows significant anti-tumor activity only in PDX models with specific FGFR alterations, correlating with strong inhibition of the FGFR signaling pathway. This approach validates the drug's mechanism of action and highlights the importance of patient selection based on predictive biomarkers.[2] Such preclinical studies are crucial for understanding potential resistance mechanisms and exploring novel combination therapies to enhance clinical outcomes.[14][15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. BALVERSA Fibroblast Growth Factor Receptor (FGFR) Alterations and Companion Diagnostic (CDx) Overview [jnjmedicalconnect.com]
- 3. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 4. What is Erdafitinib used for? [synapse.patsnap.com]
- 5. BALVERSA Mechanism of Action [injmedicalconnect.com]
- 6. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma The ASCO Post [ascopost.com]



- 7. Patient-Derived Xenograft Models in Urological Malignancies: Urothelial Cell Carcinoma and Renal Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utility of patient-derived xenografts to evaluate drug sensitivity and select optimal treatments for individual non-small-cell lung cancer patients PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated molecular and pharmacological characterization of patient-derived xenografts from bladder and ureteral cancers identifies new potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance PMC [pmc.ncbi.nlm.nih.gov]
- 11. BLC2001: Long-Term Results of Erdafitinib in Patients With Urothelial Carcinoma | GU Oncology Now [guoncologynow.com]
- 12. researchgate.net [researchgate.net]
- 13. Oncogenic Characterization and Pharmacologic Sensitivity of Activating Fibroblast Growth Factor Receptor (FGFR) Genetic Alterations to the Selective FGFR Inhibitor Erdafitinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FGFR3 alterations in bladder cancer: Sensitivity and resistance to targeted therapies -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Evaluating Erdafitinib Sensitivity in Patient-Derived Xenograft (PDX) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607360#use-of-patient-derived-xenografts-pdx-to-test-erdafitinib-sensitivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com